Wound Closure Acceleration in a Murine Excisional Model: 64% Superiority vs. Scrambled and Vehicle Controls
In a controlled murine excisional wound model, HB‑107 treatment resulted in a 64% improvement in wound repair at Day 13 post‑injury when directly compared with a scrambled peptide control and vehicle‑only treatment [1]. This quantitative advantage establishes HB‑107 as a functionally distinct entity among cecropin‑derived sequences, with wound‑closure kinetics far exceeding those of non‑specific peptide controls.
| Evidence Dimension | Wound closure rate |
|---|---|
| Target Compound Data | HB‑107 treated wounds |
| Comparator Or Baseline | Scrambled peptide control and vehicle (saline) control |
| Quantified Difference | Up to 64% greater wound repair |
| Conditions | Murine excisional wound model; assessment at Day 13 post‑wounding |
Why This Matters
This 64% differential is a direct, in‑vivo efficacy metric that guides procurement decisions when a reproducible, quantifiable wound‑healing outcome is required over generic peptide controls.
- [1] Lee, P. H. A., et al. (2004). HB‑107, a nonbacteriostatic fragment of the antimicrobial peptide cecropin B, accelerates murine wound repair. Wound Repair and Regeneration, 12(3), 351‑358. View Source
